1-Methylbutyl propionate

Catalog No.
S14492778
CAS No.
54004-43-2
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylbutyl propionate

CAS Number

54004-43-2

Product Name

1-Methylbutyl propionate

IUPAC Name

pentan-2-yl propanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)10-8(9)5-2/h7H,4-6H2,1-3H3

InChI Key

IPVKBEOJURLVER-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)CC

Catalytic Esterification Processes for Alkyl Propionate Derivatives

The esterification of propionic acid with branched alcohols, such as 1-methylbutanol, follows a nucleophilic acyl substitution mechanism catalyzed by Brønsted acids. Heterogeneous catalysts like Amberlyst 15, a macroreticular sulfonated polystyrene resin, exhibit high efficacy due to their strong acidity (2.5–4.7 meq H+/g) and thermal stability (up to 398 K). In fixed-bed plug flow reactors, the equilibrium conversion of propionic acid with 1-methylbutanol increases from 65% to 89% as temperatures rise from 298 K to 328 K, driven by the endothermic nature of esterification (ΔH ≈ 45–60 kJ/mol). Steric hindrance from the branched alcohol reduces reaction rates compared to linear analogs; for instance, the apparent rate constant for 1-methylbutanol is 30% lower than that for 1-butanol under identical conditions.

Homogeneous catalysts like sulfuric acid achieve faster initial reaction rates but require neutralization steps. At a 0.20:1 molar ratio of H2SO4 to propionic acid, conversions reach 96.9% within 210 minutes at 338 K. However, excessive catalyst concentrations (>0.25:1) promote alcohol dehydration, forming alkenes like 2-methyl-1-butene, which reduces ester yields.

Table 1: Comparison of Catalytic Systems for 1-Methylbutyl Propionate Synthesis

CatalystTemperature (K)Acid/Alcohol RatioConversion (%)Activation Energy (kJ/mol)
Amberlyst 153281:38948.2
H2SO43381:1096.952.1
Dowex 50Wx43431:58243.2

The Pöpken model accurately predicts kinetics for branched alcohols by incorporating activity coefficients (calculated via UNIFAC) and adsorption constants for water (K_H2O = 0.12 L/mol), which inhibits reverse hydrolysis.

Biocatalytic Approaches Using Lipases and Immobilized Enzymes

While the provided literature focuses on chemical catalysis, enzymatic esterification using lipases (e.g., Candida antarctica lipase B) represents a nascent area for branched esters. Immobilized enzymes on mesoporous silica or acrylic resins could theoretically reduce energy inputs and avoid acidic waste. However, no studies in the reviewed sources specifically address 1-methylbutyl propionate synthesis via biocatalysis. For linear analogs like ethyl propionate, lipase-catalyzed reactions achieve ~80% conversion at 313 K with water activity (a_w) < 0.5. Future research should explore solvent-free systems and substrate engineering to accommodate branched alcohols.

Continuous Flow Reactor Optimization for Scale-Up Production

Fixed-bed reactors packed with Amberlyst 15 enable continuous production by maintaining steady-state conditions. At a space velocity of 2.5 h⁻¹ and 328 K, the acid conversion stabilizes at 85% after 8 hours. Key parameters include:

  • Residence time: Increasing from 0.5 h to 2.0 h raises conversion from 68% to 89% but reduces throughput.
  • Catalyst bed height: A 30 cm bed (vs. 15 cm) improves conversion by 12% due to enhanced contact time.
  • Molar ratio: A 1:5 acid-to-alcohol ratio maximizes ester yield (91%) while minimizing unreacted acid.

Table 2: Continuous Flow Reactor Performance at Varying Temperatures

Temperature (K)Conversion (%)Selectivity (%)Byproduct Formation (%)
29865982
31878973
32889955

Exceeding 328 K accelerates catalyst deactivation via sulfonic group degradation, necessitating frequent regeneration cycles.

Byproduct Formation Analysis in Industrial Synthesis Pathways

The primary byproduct, water, adsorbs strongly onto Amberlyst 15 (KH2O = 0.12 L/mol vs. Kester = 0.05 L/mol), shifting equilibrium toward hydrolysis if not removed. Reactive distillation systems with molecular sieves reduce water content to <0.5 wt%, boosting ester yields by 15%. Secondary byproducts include:

  • Alkenes: 2-Methyl-1-butene forms via alcohol dehydration at H2SO4 concentrations >0.25:1.
  • Diesters: Propionic anhydride arises from acid self-condensation at temperatures >343 K.

Table 3: Byproduct Distribution Under Different Conditions

ConditionWater (wt%)Alkenes (wt%)Diester (wt%)
Batch, H2SO48.23.10.5
Fixed-Bed, Amberlyst 154.70.20.1
Reactive Distillation0.3<0.1<0.1

In situ water removal via pervaporation membranes or azeotropic distillation is critical for large-scale processes.

Quantum Chemical Studies on Transition States in Esterification

Quantum chemical investigations of 1-methylbutyl propionate (Chemical Abstract Service number 54004-43-2, molecular formula carbon-eight hydrogen-sixteen oxygen-two) have employed sophisticated computational methods to elucidate transition state structures and energetics in esterification reactions [1] [2] [3]. The compound, systematically named as 2-pentanol propanoate, represents a secondary alkyl ester that exhibits unique reactivity patterns due to its branched carbon chain architecture [4] [5].

Density functional theory calculations using the B3LYP functional with 6-311++G(3df,3pd) basis sets have been extensively applied to characterize transition state geometries for esterification mechanisms involving 1-methylbutyl propionate formation [1] [6]. These computational studies reveal that the rate-determining step involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon of propanoic acid, proceeding through a tetrahedral intermediate with characteristic bond lengths of 1.8-2.2 Angstroms for the forming carbon-oxygen bond [7] [8].

High-level coupled cluster calculations with singles, doubles, and perturbative triples corrections extrapolated to the complete basis set limit provide benchmark accuracy for transition state energetics [2] [9]. These methods, considered the gold standard in quantum chemistry, yield activation energies ranging from 12-18 kilocalories per mole for acid-catalyzed esterification pathways, significantly lower than the 35-45 kilocalories per mole required for uncatalyzed processes [10] [11].

The M06-2X density functional with dispersion corrections has proven particularly effective for modeling atmospheric degradation reactions of ester compounds, including 1-methylbutyl propionate [1] [12]. Quantum chemical studies using this methodology demonstrate that hydrogen abstraction reactions dominate the initial degradation steps, with calculated rate constants of 6.96 × 10⁻¹² cubic centimeters per molecule per second for reactions with hydroxyl radicals under standard temperature and pressure conditions [1].

Explicitly correlated coupled cluster methods, specifically CCSD(T)-F12 calculations, enable accurate prediction of correlation energies with sub-kilojoule per mole precision [9]. These advanced techniques have been applied to develop hybrid post-complete basis set extrapolation schemes that achieve computational efficiency while maintaining chemical accuracy for transition state characterization in ester formation reactions [9].

Table 1: Quantum Chemical Methods for 1-Methylbutyl Propionate Studies

MethodApplicationTypical Accuracy (kcal/mol)Computational Cost
Density Functional Theory (B3LYP/6-311++G(3df,3pd))Geometry optimization and transition state characterization±2-4Moderate
Coupled Cluster CCSD(T)/CBSHigh-accuracy single-point energy calculations±0.2-0.5Very High
M06-2X/6-311++G(3df,3pd)Atmospheric degradation reaction calculations±1-3Moderate
DLPNO-CCSD(T)/CBSLarge system coupled cluster calculations±0.5-1.0High
ωB97X-D/aug-cc-pVTZPotential of mean force calculations±1-2Moderate-High
PBE0-D3BJ/def2-TZVPDispersion-corrected energy calculations±1-3Moderate

Potential of mean force calculations using the ωB97X-D functional reveal that ester hydrolysis involves intermediate states formed by either hydronium or hydroxide-bonded tetrahedral intermediates [13] [8]. The measured ester hydrolysis kinetics at the single-molecule level demonstrate rates of approximately 7 inverse seconds that remain remarkably insensitive to applied mechanical forces in the 80-200 piconewton range [7] [8].

Table 2: Transition State Properties for Esterification Reactions

PropertyAcid-Catalyzed EsterificationUncatalyzed EsterificationReference
Activation Energy (kcal/mol)12-1835-45DFT calculations [1] [10]
Reaction Enthalpy (kcal/mol)-8 to -12-5 to -8Experimental/theoretical [1] [10]
Entropy of Activation (cal/mol·K)-25 to -35-40 to -50Statistical mechanics [1] [10]
Pre-exponential Factor (s⁻¹)10¹²-10¹⁴10¹¹-10¹³Transition state theory [1] [10]
Transition State Frequency (cm⁻¹)200-800i150-600iVibrational analysis [1] [10]
Bond Length O-C (Å)1.8-2.22.2-2.8Quantum chemical optimization [1] [10]
Bond Length C-O (Å)1.4-1.61.3-1.5Quantum chemical optimization [1] [10]
Dihedral Angle (degrees)120-18090-150Conformational analysis [1] [10]

Vibrational frequency analysis of transition state structures reveals imaginary frequencies in the range of 150-800 inverse centimeters, corresponding to the reaction coordinate motion [14] [15]. These calculations confirm the nature of critical points on the potential energy surface and provide essential data for Rice-Ramsperger-Kassel-Marcus theory kinetic modeling [16] [17].

Pressure-Dependent Unimolecular Decomposition Pathways

Unimolecular decomposition of 1-methylbutyl propionate exhibits complex pressure-dependent behavior characteristic of falloff kinetics in the intermediate pressure regime [18] [19] [17]. The Rice-Ramsperger-Kassel-Marcus theoretical framework provides the fundamental basis for understanding these pressure-dependent rate phenomena through statistical treatment of internal energy distributions and transition state theory [16] [20] [21].

Master equation formulations describe the competition between collisional energy transfer and chemical reaction for dissociation processes [22] [23] [24]. For 1-methylbutyl propionate, the two-dimensional master equation incorporates both total energy and angular momentum quantum number dependencies, revealing the crucial role of rotational effects in multichannel unimolecular reactions [23].

Pressure-dependent rate coefficients calculated using the Steady State-Quantum Rice-Ramsperger-Kassel method demonstrate significant falloff effects at high temperatures and low pressures [19]. At 298 Kelvin, unimolecular rate constants remain essentially pressure-independent, with logarithmic values varying from -2.65 × 10⁻³ at 1000 millibars to -6.89 × 10⁻³ at 0.001 millibars [19].

Critical energy values for 1-methylbutyl propionate decomposition, determined through quantum chemical calculations, range from 45-55 kilocalories per mole depending on the specific reaction pathway [16] [17]. These values represent the minimum internal energy required for unimolecular reaction to occur and serve as fundamental parameters in Rice-Ramsperger-Kassel-Marcus rate calculations [16] [21].

Collision efficiency parameters, denoted as beta-c, typically range from 0.15 to 0.35 for ester decomposition in argon bath gas [25]. These values quantify the effectiveness of collisional energy transfer processes and directly influence the shape and position of falloff curves in the intermediate pressure regime [26] [25].

Table 3: RRKM Theory Parameters for 1-Methylbutyl Propionate Decomposition

ParameterEstimated ValuesTemperature Range (K)Basis
Critical Energy E₀ (kcal/mol)45-55800-1500Quantum chemical calculations [26] [16]
Vibrational Frequencies (cm⁻¹)200-3200298-1500Harmonic frequency analysis [26] [16]
Rotational Constants (GHz)1.5-8.5298-1500Rigid rotor approximation [26] [16]
Collision Efficiency βc0.15-0.35300-1000Collision dynamics [26] [16]
Average Energy Transfer <ΔE> (cm⁻¹)150-400300-1200Energy transfer modeling [26] [16]
High-Pressure Rate Constant k∞ (s⁻¹)10¹²-10¹⁴800-1500Transition state theory [26] [16]
Low-Pressure Rate Constant k₀ (cm³/molecule·s)10⁻²⁹-10⁻³¹300-800Master equation solution [26] [16]
Center Broadening Factor Fcent0.4-0.8300-1500Troe formalism [26] [16]

Average energy transfer per collision, typically 150-400 inverse centimeters for ester molecules in argon, determines the rate of collisional activation and deactivation processes [26] [27]. These parameters are essential for accurate master equation solutions and predict the onset of falloff behavior as collision frequency decreases [25] [24].

High-pressure limiting rate constants for 1-methylbutyl propionate decomposition range from 10¹² to 10¹⁴ inverse seconds, representing the intrinsic unimolecular reactivity in the absence of collisional deactivation [19] [21]. Conversely, low-pressure limiting rate constants span 10⁻²⁹ to 10⁻³¹ cubic centimeters per molecule per second, reflecting the bimolecular nature of activation processes at low pressures [19] [22].

Troe Formalism Applications for Falloff Curve Predictions

The Troe formalism provides a widely-used analytical representation for falloff curves in unimolecular reactions, offering practical approximations to complex master equation solutions [28] [27] [29]. For 1-methylbutyl propionate decomposition, Troe parameters enable accurate interpolation between high-pressure and low-pressure limiting rate constants across the falloff region [30].

Four-parameter Troe expressions incorporate temperature-dependent broadening factors through exponential terms characterized by temperatures T₁, T₂, and T₃, along with the asymptotic parameter A [29]. These parameters control the approach to the center broadening factor F-center and determine the overall shape of falloff curves over extended temperature ranges [31] [25].

Center broadening factors for ester decomposition reactions typically range from 0.4 to 0.8, with weak collision effects causing deviations from strong collision predictions [31] [25]. The relationship F-center ≈ max{β-c^0.14, 0.64(±0.03)} provides an approximate correlation between collision efficiencies and broadening factors [25].

Reduced pressure scales, defined as the ratio of low-pressure to high-pressure rate constants multiplied by bath gas concentration, determine the horizontal position of falloff curves [27] [29]. For 1-methylbutyl propionate, reduced pressures of 0.1 to 10 encompass the primary falloff region where both collision and reaction timescales become comparable [30].

Table 4: Troe Formalism Parameters and Falloff Curve Characteristics

ParameterTypical RangePhysical MeaningEffect on Falloff Curve
Temperature T₃ (K)200-800Low-temperature exponential decayControls low-T approach to Fcent
Temperature T₁ (K)1000-5000High-temperature exponential riseControls high-T approach to Fcent
Temperature T₂ (K)5000-15000Very high-temperature exponential decayControls very high-T behavior
Parameter A0.2-0.8Asymptotic value weight factorDetermines Fcent magnitude
Reduced Pressure Pr,cent0.1-10Center of falloff curveShifts curve horizontally
Falloff Range (log Pr)-2 to +2Width of falloff regionDetermines curve steepness
N Parameter0.5-1.5Asymmetry parameterControls curve asymmetry
C Parameter-1.0 to 0.0Shift parameterFine-tunes curve position

N and C parameters in modified Troe expressions account for asymmetric broadening effects and provide fine-tuning capabilities for improved agreement with experimental data [29]. The N parameter, typically ranging from 0.5 to 1.5, controls curve asymmetry, while the C parameter (-1.0 to 0.0) enables horizontal shifting of the falloff region [29].

Temperature-dependent Troe fits for gas-phase reactions involving similar ester compounds yield rate coefficient parameters with pre-exponential factors of approximately 10⁻²⁹ cubic centimeters to the sixth power per molecule squared per second and temperature exponents around -6.3 [30]. High-pressure limiting expressions exhibit pre-exponential factors near 10⁻¹¹ cubic centimeters cubed per molecule per second with negative temperature dependencies [30].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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